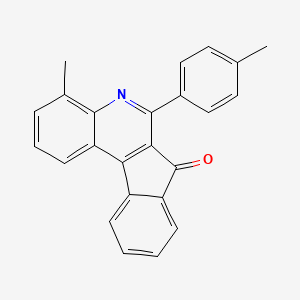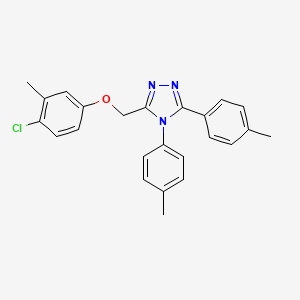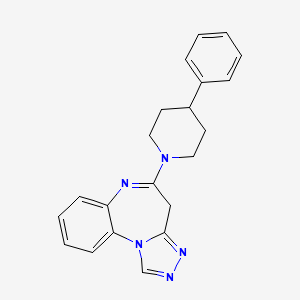
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its diverse biological and pharmacological activities, making it a subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- typically involves the thermal cyclization of N’-substituted benzohydrazides. The reaction conditions often include the use of solvents such as ethanol, toluene, and 1-butanol, with butanol-1 being the preferred choice for achieving high yields . Industrial production methods may involve a one-pot synthetic approach where 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines are cyclized under thermal conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring. Common reagents used in these reactions include ethanol, toluene, and molecular sieves.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of new heterocyclic compounds.
Biology: It has shown potential in biological studies due to its diverse biological activities.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- include other triazolobenzodiazepines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-phenyl-1-piperidinyl)- lies in its specific substitution pattern, which imparts distinct pharmacological properties .
Properties
CAS No. |
137731-12-5 |
|---|---|
Molecular Formula |
C21H21N5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(4-phenylpiperidin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C21H21N5/c1-2-6-16(7-3-1)17-10-12-25(13-11-17)20-14-21-24-22-15-26(21)19-9-5-4-8-18(19)23-20/h1-9,15,17H,10-14H2 |
InChI Key |
ANTCCVQSFQGGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C=NN=C5C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




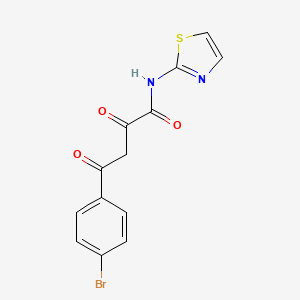

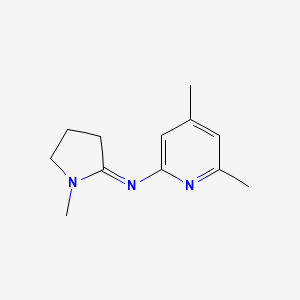


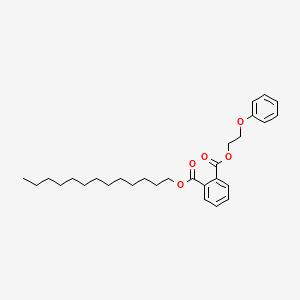
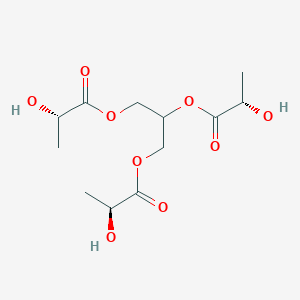

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

